Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-

Übersicht

Beschreibung

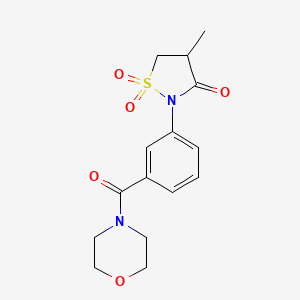

“Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” is a chemical compound used as a building block for the synthesis of various pharmaceutical and biologically active compounds . It can be used for the synthesis of sulfur-containing terpyridine ligands . It is also an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .

Synthesis Analysis

The synthesis of “Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” involves the use of 4-(methylthio)benzaldehyde and 4-(trifluoromethyl)benzaldehyde as precursors . These precursors are useful reagents in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .Molecular Structure Analysis

The molecular formula of 4-(methylthio)benzaldehyde is C8H8OS , and that of 4-(trifluoromethyl)benzaldehyde is C8H5F3O . The structure of these compounds can be represented by the SMILES notation: CSC1=CC=C (C=O)C=C1 for 4-(methylthio)benzaldehyde and a similar notation would exist for 4-(trifluoromethyl)benzaldehyde.Chemical Reactions Analysis

“Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” is involved in various chemical reactions due to its role as a building block in the synthesis of various compounds . It is used in the synthesis of sulfur-containing terpyridine ligands and is an intermediate for the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity .Physical And Chemical Properties Analysis

4-(methylthio)benzaldehyde is a clear colorless to pale yellow liquid . It has a refractive index of 1.6465-1.6515 at 20°C . It is not miscible in water . It is air sensitive and incompatible with oxidizing agents . The physical and chemical properties of 4-(trifluoromethyl)benzaldehyde are similar .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes

The degradation of recalcitrant compounds in the environment through advanced oxidation processes (AOPs) is crucial. AOPs have been utilized to treat various pollutants, indicating the potential application of benzaldehyde derivatives in environmental remediation. The study by Qutob et al. (2022) on the degradation of acetaminophen by AOPs, highlighting the generation of toxic by-products such as benzaldehyde, underscores the importance of understanding chemical reactions and toxicity in environmental chemistry (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Polymerization

The polymerization of substituted aldehydes, including studies on higher aliphatic and branched hydrocarbon chains, reveals the potential for practical applications in materials science. Kubisa et al. (1980) discussed the polymerization mechanisms, properties of resulting polymers, and their future applications, which could relate to the utility of benzaldehyde derivatives in creating new materials (Kubisa, Neeld, Starr, & Vogl, 1980).

Fluoroalkylation in Aqueous Media

The development of environmentally friendly fluoroalkylation methods, including those involving trifluoromethyl groups, is vital for synthesizing fluorine-containing pharmaceuticals and agrochemicals. The review by Song et al. (2018) on fluoroalkylation reactions in aqueous media highlights the significance of such reactions in green chemistry, potentially including the fluoroalkylated benzaldehydes (Song, Han, Zhao, & Zhang, 2018).

Safety and Hazards

“Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” should be handled with care. It is harmful if swallowed, causes skin irritation, and serious eye irritation . It is also a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Zukünftige Richtungen

The future directions of “Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” could involve its use in the synthesis of various pharmaceutical and biologically active compounds . Its role as an intermediate in the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity suggests potential applications in the development of new analgesic and anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

4-methylsulfanyl-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGZYHTXLZMSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)C=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731315 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919360-31-9 | |

| Record name | 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-(N-methylbenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B3302823.png)

![N-{3'-acetyl-5,7-dimethyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302837.png)

![N-{3'-acetyl-5,7-dimethyl-1-[3-(4-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B3302861.png)

![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302863.png)

![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)